1-Methyl-3-hydroxyquinuclidinium iodide acetate

Muscarinic receptor pharmacology Stereoselectivity Guinea pig ileum contraction

1-Methyl-3-hydroxyquinuclidinium iodide acetate (NMQ-OAc) is a pre-quaternized derivative of the muscarinic agonist aceclidine (3-acetoxyquinuclidine). Owing to its permanent positive charge, the compound is membrane-impermeant and restricts its pharmacological activity to peripheral muscarinic acetylcholine receptors (mAChRs).

Molecular Formula C10H18INO2
Molecular Weight 311.16 g/mol
CAS No. 57345-44-5
Cat. No. B000072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-hydroxyquinuclidinium iodide acetate
CAS57345-44-5
SynonymsN-methyl- DL-3-acetoxyquinuclidinium iodide, 1-methyl- DL-3-acetoxyquinuclidinium iodide.
Molecular FormulaC10H18INO2
Molecular Weight311.16 g/mol
Structural Identifiers
SMILESCC(=O)OC1C[N+]2(CCC1CC2)C.[I-]
InChIInChI=1S/C10H18NO2.HI/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1
InChIKeyRHDQEBGQEOWQCB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMQ-OAc (CAS 57345-44-5): A Quaternary Muscarinic Agonist for Peripheral mAChR Research


1-Methyl-3-hydroxyquinuclidinium iodide acetate (NMQ-OAc) is a pre-quaternized derivative of the muscarinic agonist aceclidine (3-acetoxyquinuclidine). Owing to its permanent positive charge, the compound is membrane-impermeant and restricts its pharmacological activity to peripheral muscarinic acetylcholine receptors (mAChRs) [1]. As a synthetic quaternary ammonium salt, NMQ-OAc is supplied as the iodide acetate with a reported melting point of 163–165 °C and molecular weight of 311.16 Da [2].

Why Aceclidine or Pilocarpine Cannot Substitute for NMQ-OAc in Peripheral Muscarinic Studies


Although NMQ-OAc shares the 3-acetoxyquinuclidine pharmacophore with its tertiary amine progenitor aceclidine, quaternization fundamentally alters its stereoselectivity at muscarinic receptors and completely abolishes penetration of the blood-brain barrier. Substituting aceclidine—which readily enters the CNS—for NMQ-OAc would introduce central nervous system confounds that obscure peripheral receptor pharmacology. Furthermore, methylation of the bridgehead nitrogen inverts the enantiomeric potency ratio (R >> S for the quaternary species vs. S >> R for the tertiary amine), rendering the two classes non-interchangeable in any enantioselective assay [1]. This stereochemical and pharmacokinetic divergence demands explicit procurement of the quaternary compound for experiments requiring peripheral restriction or defined stereochemical behavior.

Quantified Differentiation Evidence for NMQ-OAc (CAS 57345-44-5) Versus Closest Analogs


Quaternization Inverts Enantioselectivity: R-(-)-NMQ-OAc is ~40-fold More Potent than S-(+)-NMQ-OAc

Methylation of aceclidine to the quaternary methiodide (NMQ-OAc) reverses the enantiomeric potency order. Whereas S-(+)-aceclidine is >10 times more active than R-(-)-aceclidine on the guinea pig ileum, the R-(-) enantiomer of the methiodide is approximately 40 times more potent than its S-(+) counterpart [1]. This ~400-fold relative shift demonstrates a clear stereochemical requirement for the quaternary ligand at the muscarinic binding pocket.

Muscarinic receptor pharmacology Stereoselectivity Guinea pig ileum contraction

Peripheral mAChR Selectivity: Zero CNS Penetration Versus Aceclidine

As a permanently charged quaternary ammonium compound, NMQ-OAc cannot cross the blood-brain barrier, whereas the tertiary amine aceclidine distributes into the central nervous system [1]. This fundamental physicochemical difference eliminates central cholinergic side effects and allows unambiguous interpretation of peripheral muscarinic receptor activation in vivo.

Blood-brain barrier penetration Peripheral selectivity Quaternary ammonium pharmacology

Conformational Locking of the Quinuclidinium Scaffold: 12° Twist and Planar Ester Geometry

Single-crystal X-ray diffraction of (R)-(–)-3-acetoxyquinuclidine methiodide reveals that the quinuclidine cage is twisted by approximately 12° from the ideal eclipsed arrangement, and the acetoxy ester group adopts a planar conformation [1]. This constrained geometry contrasts with the conformational freedom of acyclic acetylcholine analogs and provides a defined molecular framework for docking studies at muscarinic receptors.

X-ray crystallography Conformational restriction Muscarinic pharmacophore mapping

Optimal Use Cases for NMQ-OAc (CAS 57345-44-5) Based on Differential Evidence


Peripheral Muscarinic Subtype Profiling In Vivo

NMQ-OAc is ideal for in vivo studies that require activation of peripheral mAChR subtypes (M1–M5) without central nervous system penetration. Its quaternary ammonium structure ensures that any observed physiological response—such as hypotension, bradycardia, or salivation—originates exclusively from peripheral receptor pools [1].

Stereochemical SAR Studies of Muscarinic Binding Sites

The inverted enantioselectivity of NMQ-OAc compared to aceclidine makes it a valuable tool for probing the stereochemical requirements of the muscarinic orthosteric site. The ~40-fold potency advantage of R-(-)-NMQ-OAc over its S-(+) enantiomer [1] can be used to validate receptor models that predict inverse stereochemical preference upon quaternization.

Conformationally Constrained Pharmacophore Modeling

The crystallographically defined geometry of the NMQ-OAc quinuclidine scaffold—featuring a 12° cage twist and planar ester group—provides a rigid template for molecular docking and 3D-QSAR studies. This eliminates the conformational sampling uncertainty inherent in flexible acetylcholine analogs and aids in the design of novel muscarinic ligands [1].

Quaternary Ammonium Standard for Membrane Permeability Assays

Owing to its permanent cationic charge and established inability to traverse biological membranes, NMQ-OAc serves as a standard non-permeant muscarinic agonist in parallel artificial membrane permeability assays (PAMPA) or cellular uptake studies, helping to calibrate the permeability of other cholinergic compounds [1].

Quote Request

Request a Quote for 1-Methyl-3-hydroxyquinuclidinium iodide acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.